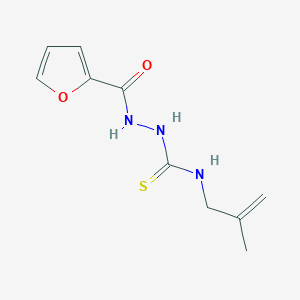
2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide, also known as FMH, is a chemical compound that has been widely studied for its potential use in scientific research. FMH is a thiosemicarbazone derivative that has been found to exhibit a variety of biological activities, including antitumor, antiviral, and antimalarial properties. In
Mecanismo De Acción
The exact mechanism of action of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide is not fully understood, but it is thought to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has been found to exhibit several biochemical and physiological effects. In addition to its antitumor, antiviral, and antimalarial activities, 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has also been found to exhibit anti-inflammatory and antioxidant properties. 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit potent biological activity at relatively low concentrations, making it a cost-effective compound for research. However, 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has some limitations for lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in some assays. Additionally, the exact mechanism of action of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide is not fully understood, which can make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide. One area of research is the development of new antitumor drugs based on the structure of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide. Researchers are also exploring the potential use of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide as a treatment for viral infections and malaria. Additionally, there is interest in understanding the exact mechanism of action of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide and its effects on different cell types. Overall, 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide is a promising compound for scientific research with potential applications in several fields.
Métodos De Síntesis
The synthesis of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide involves the reaction of furoylhydrazine with 2-methyl-2-propen-1-yl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide. This synthesis method has been used in several studies and has been found to yield high purity 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide.
Aplicaciones Científicas De Investigación
2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has been extensively studied for its potential use in scientific research. One of the most promising applications of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide is in the field of cancer research. 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has been found to exhibit potent antitumor activity in several cancer cell lines, including breast, lung, and prostate cancer. 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has also been found to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
In addition to its antitumor activity, 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has also been found to exhibit antiviral and antimalarial properties. 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C, and dengue virus. 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has also been found to exhibit potent antimalarial activity, making it a potential candidate for the development of new antimalarial drugs.
Propiedades
IUPAC Name |
1-(furan-2-carbonylamino)-3-(2-methylprop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-7(2)6-11-10(16)13-12-9(14)8-4-3-5-15-8/h3-5H,1,6H2,2H3,(H,12,14)(H2,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGOUWYDTHPYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NNC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

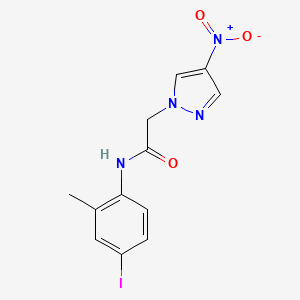

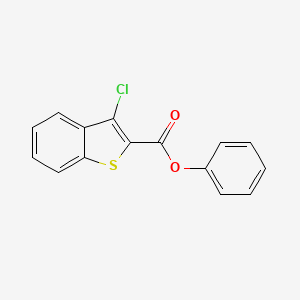
![(3R*,4R*)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5199277.png)
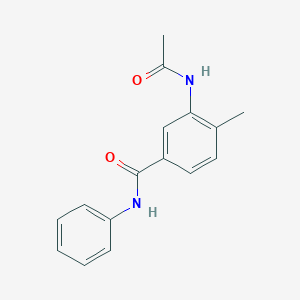
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)-5-methoxybenzamide](/img/structure/B5199300.png)
![N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5199302.png)
![N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide](/img/structure/B5199306.png)

![1-(4-fluoro-3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5199318.png)
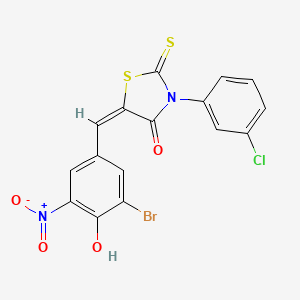


![3-cyclohexyl-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199365.png)